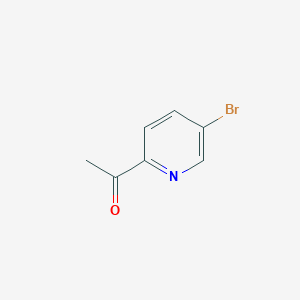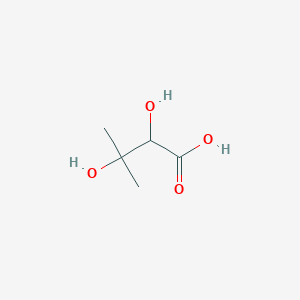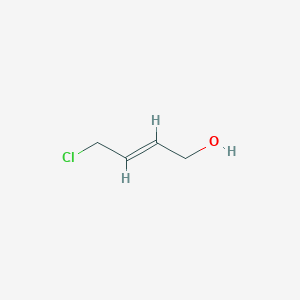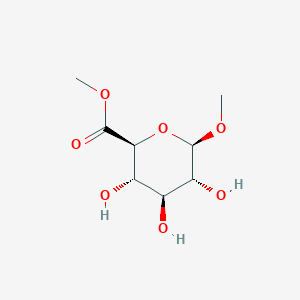![molecular formula C32H33NO5 B154941 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide CAS No. 21411-26-7](/img/structure/B154941.png)
2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide is a compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structural features contribute to its specific properties and functions.
Preparation Methods
Synthetic Routes:
The synthesis of 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide typically involves a multi-step reaction process.
Acetylation reactions are performed to introduce the acetamide functionality, utilizing specific reagents and catalysts to ensure selectivity and efficiency.
Reaction Conditions:
The reactions often require controlled temperatures, usually between 50-100°C, depending on the specific step.
Catalysts such as palladium or platinum complexes might be used to facilitate the reactions.
Industrial Production Methods:
Industrial production could leverage flow chemistry techniques for continuous synthesis, ensuring higher yields and consistent quality.
Reaction conditions are optimized for scale, including solvent choice and reactor design.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the methoxy or benzyloxy groups, often using reagents like potassium permanganate.
Reduction: Reduction of the compound can occur at the acetamide group using agents such as lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted through nucleophilic aromatic substitution reactions, involving reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, often in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products:
Oxidation might yield carboxylated derivatives.
Reduction can lead to amines or alcohols, depending on the extent of the reaction.
Substitution reactions produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology:
Investigated for its potential as a ligand in receptor binding studies, affecting cellular processes.
Medicine:
Explored for its therapeutic potential, possibly acting as an inhibitor or activator of specific enzymes or receptors.
Industry:
Mechanism of Action
The exact mechanism of action for 2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide depends on its application:
Molecular Targets: May interact with specific proteins or enzymes, altering their function.
Pathways Involved: Can modulate signaling pathways or metabolic routes, influencing biological activities.
Comparison with Similar Compounds
2-[4-methoxyphenyl]-N-{2-[4-methoxyphenyl]ethyl}acetamide: Lacks the benzyloxy group, affecting its chemical behavior and applications.
3-[benzyloxy]-4-methoxyphenyl acetamide: Similar backbone, but variations in side chains impact its properties.
Uniqueness:
Conclusion
2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide stands out due to its intricate structure and diverse potential applications across scientific disciplines. Its synthesis, reactivity, and role in research underscore its significance in both theoretical studies and practical applications.
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO5/c1-35-28-15-13-24(19-30(28)37-22-25-9-5-3-6-10-25)17-18-33-32(34)21-27-14-16-29(36-2)31(20-27)38-23-26-11-7-4-8-12-26/h3-16,19-20H,17-18,21-23H2,1-2H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQZRIDTCNQERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-26-7 |
Source


|
| Record name | 21411-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)











